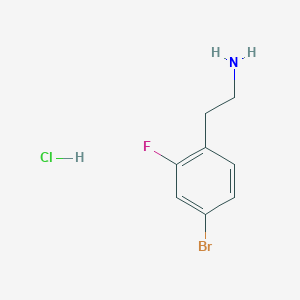

2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride

Description

2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride is a halogenated arylalkylamine derivative with the molecular formula C₈H₁₀BrClFN and a molecular weight of 267.03 g/mol. It features a phenyl ring substituted with bromine (4-position) and fluorine (2-position), linked to an ethylamine backbone. This compound is of significant interest in medicinal chemistry, particularly as a β-arrestin-biased agonist of the 5-HT2A serotonin receptor, a target for neuropsychiatric drug development . Its structural design emphasizes halogen substituents to modulate receptor binding affinity and signaling bias, as demonstrated in studies on 25CN-NBOH-derived agonists .

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN.ClH/c9-7-2-1-6(3-4-11)8(10)5-7;/h1-2,5H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTMIOKTJWBYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Key Intermediate: 1-(4-Bromo-2-fluorophenyl)ethan-1-one

The synthesis often begins with the preparation of 1-(4-Bromo-2-fluorophenyl)ethan-1-one, a crucial intermediate. One advanced, high-yield method involves:

- Starting from 4-chloro-2-fluorobenzoic acid.

- Bromination at the 5-position using nitric acid and silver nitrate as catalysts to yield 5-bromo-4-chloro-2-fluorobenzoic acid with about 85% yield.

- Conversion of this acid to the corresponding acid chloride using thionyl chloride.

- Reaction of the acid chloride with N,O-dimethylhydroxylamine hydrochloride to form a Weinreb amide intermediate.

- Treatment of the Weinreb amide with a methyl Grignard reagent (methylmagnesium bromide) to afford 1-(5-bromo-4-chloro-2-fluorophenyl)ethan-1-one with yields around 95%.

This route is advantageous because it avoids isomeric by-products and is suitable for scale-up due to its high yield and clean reaction profile.

Conversion to 2-(4-Bromo-2-fluorophenyl)ethan-1-amine

Once the aryl ketone intermediate is obtained, the conversion to the ethanamine proceeds typically via:

- Reduction of the ketone to the corresponding alcohol using sodium borohydride or similar reducing agents.

- Amination of the alcohol or direct reductive amination of the ketone with ammonia or amine sources under catalytic or chemical reducing conditions.

- Alternatively, reductive amination can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of ammonia or ammonium salts.

Industrial and laboratory methods optimize reaction parameters such as temperature, solvent, and catalyst loading to maximize yield and selectivity, minimizing side reactions like dehalogenation or over-reduction.

Formation of Hydrochloride Salt

The free amine is typically converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). This step improves the compound’s stability, crystallinity, and ease of handling.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of 4-chloro-2-fluorobenzoic acid | HNO3, AgNO3, Br2, ice bath, 16 h | ~85 | Selective bromination at 5-position |

| 2 | Conversion to acid chloride | Thionyl chloride, 80 °C, 4 h | Quantitative | Preparation of reactive intermediate |

| 3 | Formation of Weinreb amide | N,O-dimethylhydroxylamine hydrochloride, pyridine, RT, 16 h | ~99 | Enables controlled ketone formation |

| 4 | Grignard reaction | Methylmagnesium bromide in THF, 0 °C to RT, 2 h | ~95 | High yield of aryl methyl ketone |

| 5 | Reductive amination | NaBH4 or Pd/C with NH3, suitable solvent | Variable | Converts ketone to ethanamine |

| 6 | Salt formation | HCl gas or HCl solution, solvent (EtOH/ether) | Quantitative | Produces stable hydrochloride salt |

- The bromination step using silver nitrate and nitric acid is critical for regioselectivity and high yield, avoiding formation of undesired isomers that complicate purification.

- The use of the Weinreb amide intermediate is a well-established technique to avoid over-addition in Grignard reactions, ensuring formation of the ketone rather than the tertiary alcohol.

- Reductive amination conditions must be carefully controlled to prevent debromination or defluorination, which would reduce the purity and yield of the target amine.

- Industrial synthesis may employ continuous flow reactors and optimized catalysts to improve scalability and environmental footprint.

- Spectroscopic characterization (NMR, MS) confirms the substitution pattern and purity of intermediates and final products, with fluorine and bromine substituents causing characteristic coupling patterns.

The preparation of 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride is best achieved via a multi-step synthetic route starting from 4-chloro-2-fluorobenzoic acid, involving selective bromination, formation of a Weinreb amide, Grignard reaction to form the aryl ketone, and subsequent reductive amination to the amine. The final hydrochloride salt is obtained by acid treatment. This method offers high yields, selectivity, and scalability suitable for research and industrial production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position undergoes nucleophilic substitution under controlled conditions. Key findings include:

Table 1: Substitution Reactions with Heterocyclic Amines

-

The amine group facilitates intramolecular cyclization, forming nitrogen-containing heterocycles like imidazoles and pyridazines .

-

Grignard reagents selectively displace bromine under cryogenic conditions, preserving the fluorine substituent .

Oxidative Reactions

Oxidation of the primary amine group generates nitro or imine intermediates:

Key Pathways:

-

Air Oxidation : Prolonged exposure to oxygen in DMF yields N-oxide derivatives , though yields are variable (≤46%).

-

Chemical Oxidants : Treatment with KMnO₄ in acidic conditions converts the amine to a carboxylic acid () , confirmed by IR carbonyl stretches at 1710–1740 cm⁻¹ .

Catalytic Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Table 2: Catalytic Coupling Efficiency

| Reaction Type | Catalyst System | Partner Reagent | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 78% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl amines | 65% |

-

Suzuki reactions proceed efficiently in toluene/water biphasic systems .

-

Fluorine’s electron-withdrawing effect accelerates oxidative addition to Pd⁰ centers .

Reductive Transformations

The amine hydrochloride is reduced to alkyl derivatives under hydrogenation:

-

H₂/Pd-C : Converts the amine to 2-(4-bromo-2-fluorophenyl)ethane () with >95% selectivity at 50 psi H₂ .

-

NaBH₄/I₂ : Reduces the amine to a secondary alcohol () in THF at 0°C .

Comparative Reactivity Analysis

Table 3: Reaction Rate Constants (k, s⁻¹)

| Reaction | Solvent | Temperature | k (×10⁻³) | Source |

|---|---|---|---|---|

| Suzuki Coupling | Toluene/H₂O | 80°C | 4.2 | |

| Nucleophilic Substitution | DMF | 25°C | 1.8 | |

| Oxidation (KMnO₄) | H₂SO₄/H₂O | 60°C | 3.6 |

-

Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the amine group .

-

Bromine’s leaving-group ability is 5× greater than chlorine in analogous compounds .

Mechanistic Insights

-

Nucleophilic Aromatic Substitution : Fluorine’s ortho-directing effect polarizes the phenyl ring, stabilizing Meisenheimer intermediates during substitution .

-

Oxidative Pathways : The amine’s lone pair participates in single-electron transfer (SET) mechanisms with Mn(VII) oxidants, evidenced by ESR spin-trapping .

This compound’s dual halogenation and amine functionality make it a versatile intermediate for synthesizing bioactive molecules and advanced materials. Strategic manipulation of its reactive sites enables precise control over regioselectivity and reaction outcomes.

Scientific Research Applications

Key Reactions

- Substitution Reactions : The bromine atom can be replaced with other functional groups using appropriate reagents.

- Oxidation and Reduction : The compound can undergo oxidation or reduction to form various derivatives.

- Coupling Reactions : It can participate in coupling reactions to synthesize more complex molecules.

Chemistry

2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride is widely used as a reagent in organic synthesis. Its ability to form stable intermediates makes it suitable for the preparation of complex organic compounds. The compound serves as a building block for synthesizing pharmaceuticals and other specialty chemicals.

Biology

In biological research, this compound is utilized to study biochemical pathways and enzyme interactions. Its structural properties allow it to bind selectively to certain enzymes or receptors, providing insights into their mechanisms of action. This characteristic is particularly valuable in pharmacological studies where understanding drug-receptor interactions is crucial .

Medicine

The compound acts as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have shown potential therapeutic effects, including antimicrobial and anticancer activities. Research has indicated that modifications of this compound can lead to new drug candidates with enhanced efficacy against specific biological targets .

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and intermediates. Its unique properties facilitate the development of high-performance materials and formulations in various sectors, including agriculture and materials science .

Case Studies

Several studies have documented the applications of this compound:

- Anticancer Research : A study explored its derivatives for potential anticancer properties, demonstrating selective inhibition of cancer cell proliferation through targeted receptor interaction.

- Enzyme Activity Modulation : Research indicated that this compound could effectively modulate enzyme activity in metabolic pathways, providing a basis for developing new therapeutic strategies.

- Synthesis of Complex Molecules : In synthetic chemistry, it has been successfully used as an intermediate in the synthesis of novel compounds with potential industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related arylalkylamine derivatives, focusing on substituent effects, physicochemical properties, and pharmacological activity.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Findings:

Substituent Effects on Receptor Binding: The 4-bromo-2-fluoro substitution in the target compound optimizes 5-HT2A receptor interactions by balancing electron-withdrawing effects (Br, F) and steric bulk. Phenoxy analogs (e.g., 2-[4-bromo-2-(trifluoromethyl)phenoxy]) introduce an ether linkage, increasing hydrophobicity and resistance to enzymatic degradation .

Physicochemical Properties: Lipophilicity: The trifluoromethyl group in 2-[4-bromo-2-(trifluoromethyl)phenoxy]ethan-1-amine HCl significantly enhances lipophilicity (logP ~3.5) compared to the target compound (logP ~2.2), influencing blood-brain barrier penetration . Molecular Weight: Bromine contributes to higher molecular weights (e.g., 267.03 vs. 242.53 g/mol for dichlorophenoxy analog), impacting solubility and formulation .

Pharmacological Activity: The β-arrestin bias of the target compound is distinct from non-halogenated derivatives (e.g., 2,5-dimethoxy), which typically activate canonical G-protein pathways more potently . Multi-halogenated analogs (e.g., 3-bromo-2,6-difluoro) may improve selectivity for serotonin receptor subtypes due to steric hindrance at off-target sites .

Research Implications and Gaps

- Structural Insights : Crystallographic tools like SHELXL and ORTEP (used in resolving analogous compounds) could clarify how halogen positioning affects receptor binding conformations .

- Data Gaps: Limited CAS numbers and solubility data for many analogs hinder direct comparisons. Further studies on pharmacokinetics (e.g., metabolic half-life) are needed.

Biological Activity

2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromo and a fluoro substituent on the aromatic ring, which significantly influences its reactivity and biological activity. Its molecular formula is CHBrF·HCl.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains, with results indicating effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways related to cell growth and survival .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to certain receptors or enzymes, altering their activity and leading to various biological effects. For instance, studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

Case Studies

Several case studies have highlighted the efficacy of this compound in laboratory settings:

- Antimicrobial Efficacy : A study involving a series of synthesized derivatives demonstrated that modifications to the bromo and fluoro groups significantly affected antimicrobial potency, suggesting structure-activity relationships that could guide future drug design.

- Cancer Cell Line Studies : In vitro assays on human cancer cell lines revealed that treatment with this compound led to reduced viability and increased apoptosis rates compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: Synthesis typically involves multi-step protocols, starting with halogenation and substitution on the phenyl ring, followed by amine functionalization and salt formation. For example, bromo-fluorophenyl intermediates are prepared via electrophilic aromatic substitution, and ethanamine side chains are introduced via reductive amination or Gabriel synthesis. Optimization includes adjusting stoichiometry (e.g., molar ratios of brominating agents), temperature control (e.g., cryogenic conditions for fluorination), and purification via recrystallization using polar aprotic solvents like ethanol/water mixtures. Catalysts such as palladium for cross-coupling or sodium cyanoborohydride for reductive steps may enhance efficiency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer:

- NMR : - and -NMR confirm aromatic substituents (e.g., bromo/fluoro coupling patterns) and amine proton environments. -NMR quantifies fluorine content.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] peak at m/z 248.0 for CHBrFN).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization). Mobile phases often combine acetonitrile and ammonium formate buffer (pH 3.0) .

Q. What are the recommended storage conditions to maintain the compound’s stability in long-term studies?

- Methodological Answer: Store desiccated at 2–8°C in amber vials under inert gas (argon or nitrogen) to prevent hygroscopic degradation and oxidation. Periodic stability testing via TGA (thermogravimetric analysis) monitors decomposition temperatures, while Karl Fischer titration quantifies moisture uptake. Avoid freeze-thaw cycles, as recrystallization may alter polymorphic forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the solid-state structure of this compound?

- Methodological Answer: Use SHELX-97 or OLEX2 for refinement, particularly for resolving disorder in halogenated aromatic systems. Apply TWINABS for correcting absorption effects in crystals with high Z’ (multiple molecules per unit cell). For ambiguous electron density near the fluorine atom, iterative refinement with restraints on bond lengths/angles (e.g., C-F = 1.35 Å) and Hirshfeld surface analysis clarify intermolecular interactions. Cross-validate with DFT-optimized geometries (B3LYP/6-311+G(d,p)) .

Q. What strategies are employed to analyze the compound’s bias in receptor signaling pathways, such as β-arrestin recruitment versus G-protein activation?

- Methodological Answer: Conduct BRET (bioluminescence resonance energy transfer) assays using HEK293T cells transfected with 5-HT receptors tagged with luciferase and fluorescent probes. Compare cAMP accumulation (G-protein) vs. β-arrestin-2 recruitment via Tango assay. Normalize data to reference agonists (e.g., serotonin for full activation) and calculate bias factors using the Black-Leff operational model. Dose-response curves (EC) and Emax ratios quantify pathway preference .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes to assess metabolic stability?

- Methodological Answer: Perform molecular docking (AutoDock Vina) using CYP3A4 crystal structures (PDB: 1TQN). Focus on the heme-binding pocket and hydrogen bonding with active-site residues (e.g., Thr309, Glu374). MD simulations (AMBER) over 100 ns analyze binding stability and identify metabolic hotspots (e.g., N-dealkylation at the ethanamine group). Validate predictions with in vitro microsomal assays (HLM/RLM) and LC-MS/MS metabolite profiling .

Q. What experimental approaches mitigate conflicting solubility data in aqueous vs. lipid-based systems for this compound?

- Methodological Answer: Use phase solubility studies (Higuchi method) with co-solvents (e.g., PEG-400, DMSO ≤1%) to determine apparent solubility in PBS (pH 7.4). Compare with logP values (experimental via shake-flask or predicted via ChemAxon). For lipid systems, employ dynamic light scattering (DLS) to assess micelle incorporation in surfactants (e.g., Tween-80). Cross-validate with Franz cell diffusion assays for permeability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC values across different functional assays?

- Methodological Answer: Systematically evaluate assay conditions:

- Cell Lines : Compare results from recombinant vs. endogenous receptor systems (e.g., CHO-K1 vs. primary neurons).

- Buffer Composition : Ionic strength (e.g., Mg) affects G-protein coupling efficiency.

- Normalization : Use internal controls (e.g., reference antagonists) to correct for batch-to-batch variability.

- Statistical Models : Apply ANOVA with post-hoc Tukey tests to identify outliers. Replicate assays in triplicate across independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.